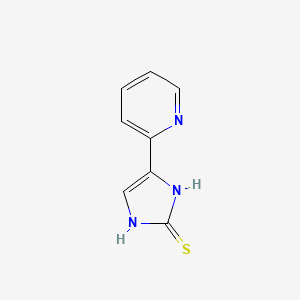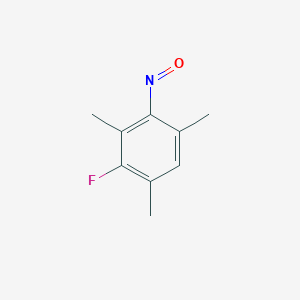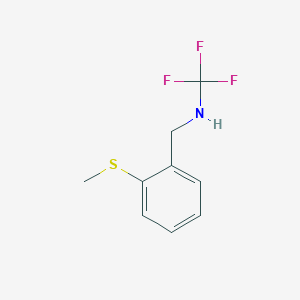
1-(12-Octadecynoyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(12-Octadecynoyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a long-chain alkyne
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(12-Octadecynoyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate alkyne derivative. One common method is the acylation of pyrrolidine with 12-octadecynoic acid or its derivatives under suitable reaction conditions. This process often requires the use of a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1-(12-Octadecynoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups, such as ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group may yield ketones, while reduction could produce alkanes.
科学研究应用
1-(12-Octadecynoyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability.
作用机制
The mechanism of action of 1-(12-Octadecynoyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
相似化合物的比较
Similar Compounds
1-(12-Octadecenoyl)pyrrolidine: Similar structure but with a double bond instead of a triple bond.
1-(12-Octadecanoyl)pyrrolidine: Similar structure but fully saturated.
1-(12-Octadecynoyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(12-Octadecynoyl)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a long-chain alkyne. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
56630-90-1 |
|---|---|
分子式 |
C22H39NO |
分子量 |
333.6 g/mol |
IUPAC 名称 |
1-pyrrolidin-1-yloctadec-12-yn-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-5,8-21H2,1H3 |
InChI 键 |
IMJDZLQZBKJPMY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC#CCCCCCCCCCCC(=O)N1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)




